2-Amino-1-(2-ethoxyphenyl)-1-propanone

Description

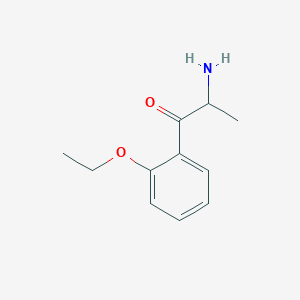

2-Amino-1-(2-ethoxyphenyl)-1-propanone is a substituted cathinone derivative characterized by a propanone backbone with an amino group at the β-position and a 2-ethoxyphenyl substituent at the α-carbon. The ethoxy group (-OCH₂CH₃) at the ortho position of the aromatic ring distinguishes it from related compounds.

However, its specific biological activity remains understudied compared to well-characterized analogs.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-amino-1-(2-ethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H15NO2/c1-3-14-10-7-5-4-6-9(10)11(13)8(2)12/h4-8H,3,12H2,1-2H3 |

InChI Key |

BNCYFKVIABHDJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-ethoxyphenyl)propan-1-one typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-amino-1-(2-ethoxyphenyl)propan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the choice of solvents. Continuous flow reactors and catalytic hydrogenation are commonly employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: 2-ethoxyphenylacetic acid

Reduction: 2-amino-1-(2-ethoxyphenyl)propan-1-ol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-amino-1-(2-ethoxyphenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

2-Amino-1-(3-chlorophenyl)-1-propanone

- Structure : A 3-chloro substituent replaces the ethoxy group.

- Properties: The electron-withdrawing chlorine atom increases polarity, raising the melting point (183.64 g/mol) compared to the ethoxy analog (193.24 g/mol). This compound is a known metabolite in pharmaceutical analysis, with strict impurity limits (≤0.3% in pharmacopeial standards) .

- Applications : Used as a reference standard in drug quality control .

2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone

- Structure : Two methoxy groups at the 2- and 5-positions.

- This structural motif is common in hallucinogenic analogs (e.g., dimethoxycathinones) .

2-Amino-1-(2-hydroxyphenyl)ethanone

Modifications to the Amino/Ketone Groups

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: Methylation of the amino group and a 3-methylphenyl substituent.

- Properties: The methylamino group reduces basicity compared to primary amines. This compound is a controlled substance due to its stimulant effects, highlighting the pharmacological impact of N-alkylation .

1-(2-(2-(Diethylamino)ethoxy)phenyl)-3-phenyl-1-propanone hydrochloride

- Structure: A diethylamino-ethoxy side chain and phenylpropanone core.

- Properties: The tertiary amine enhances solubility as a hydrochloride salt. Used clinically as a vasodilator (e.g., Etafenone) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.